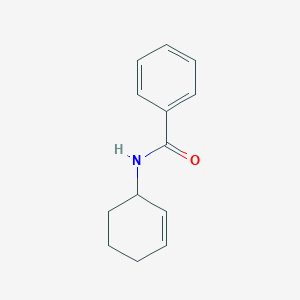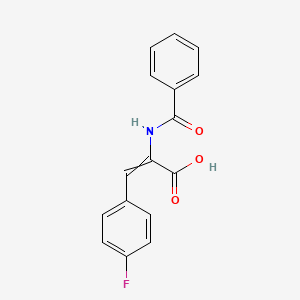
2-Propenoic acid, 2-(benzoylamino)-3-(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(benzoylamino)-3-(4-fluorophenyl)- is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group and a fluorophenyl group attached to a propenoic acid backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide. This intermediate is then subjected to a condensation reaction with acrylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(benzoylamino)-3-(4-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a probe in pharmacological studies.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the benzoylamino and fluorophenyl groups plays a crucial role in its binding affinity and specificity, influencing its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-(benzoylamino)-3-(4-chlorophenyl)-
- 2-Propenoic acid, 2-(benzoylamino)-3-(4-bromophenyl)-
- 2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-(benzoylamino)-3-(4-fluorophenyl)- is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic and steric properties, affecting the compound’s reactivity, binding affinity, and overall chemical behavior. These unique characteristics make it particularly valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
587-76-8 |
|---|---|
Formule moléculaire |
C16H12FNO3 |
Poids moléculaire |
285.27 g/mol |
Nom IUPAC |
2-benzamido-3-(4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12FNO3/c17-13-8-6-11(7-9-13)10-14(16(20)21)18-15(19)12-4-2-1-3-5-12/h1-10H,(H,18,19)(H,20,21) |
Clé InChI |
WCKFORMNIXDMCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
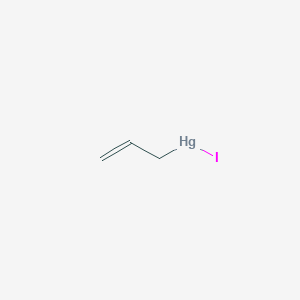



![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
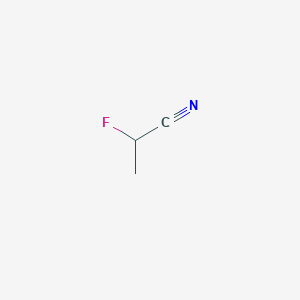
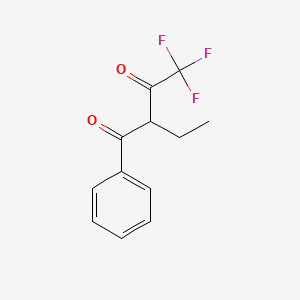

![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
